2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
Description
This compound belongs to the triazolo[4,5-d]pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological applications. Its structure comprises a triazolo-pyrimidine core substituted with a 4-methylbenzyl group at position 3, a thioether-linked acetamide at position 7, and a phenethylamide moiety.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-16-7-9-18(10-8-16)13-28-21-20(26-27-28)22(25-15-24-21)30-14-19(29)23-12-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRGMQQGQPIUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have been found to be pharmaceutically active. They have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors.
Mode of Action
It is known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can make specific interactions with different target receptors. This is due to its ability to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile.
Biochemical Pathways
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents. These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds. These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have shown good antitumor activities. This suggests that the compound may have potential antitumor effects.
Biological Activity
The compound 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a derivative of triazolo-pyrimidine and has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.48 g/mol. The structural features include a triazolo-pyrimidine core with a phenethylacetamide side chain and a thioether linkage, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example:
- Cell Proliferation Inhibition : Research has shown that triazolo-pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | G1 phase arrest |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against several bacterial strains:
- Bacterial Inhibition : In vitro studies revealed that this compound showed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been evaluated through various assays:
- Cytokine Production : The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 was observed in stimulated macrophages treated with the compound. This suggests a potential role in managing inflammatory diseases.
Case Studies
A notable case study involved the administration of the compound in an animal model for cancer therapy. Mice treated with this compound demonstrated reduced tumor growth compared to control groups. The study highlighted the compound's ability to modulate immune responses and enhance apoptosis in tumor cells.
Research Findings
Several research articles have documented the synthesis and biological evaluation of triazolo-pyrimidine derivatives:
- Synthesis and Characterization : A comprehensive study detailed the synthesis pathways for various derivatives and their biological screening results.
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could act as inhibitors of specific kinases involved in cancer progression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
